molecular formula C16H17ClN2O2S B2374794 (2E)-2-(4-chlorobenzenesulfonyl)-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enenitrile CAS No. 1025530-93-1

(2E)-2-(4-chlorobenzenesulfonyl)-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enenitrile

Cat. No.: B2374794
CAS No.: 1025530-93-1
M. Wt: 336.83
InChI Key: PWOQKNMMMATAGP-NTCAYCPXSA-N
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Description

(2E)-2-(4-chlorobenzenesulfonyl)-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enenitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a sulfonyl group, a chlorophenyl group, and a nitrile group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-chlorobenzenesulfonyl)-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Amino Group:

    Sulfonylation: The addition of the sulfonyl group is carried out using sulfonyl chlorides under basic conditions.

    Nitrile Formation: The nitrile group is introduced through dehydration reactions of amides or by using cyanide sources.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-chlorobenzenesulfonyl)-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-2-(4-chlorobenzenesulfonyl)-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(4-chlorobenzenesulfonyl)-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1,1-Diethylprop-2-ynyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile
  • 3-((1,1-Diethylprop-2-ynyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile

Uniqueness

(2E)-2-(4-chlorobenzenesulfonyl)-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enenitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(3-ethylpent-1-yn-3-ylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-4-16(5-2,6-3)19-12-15(11-18)22(20,21)14-9-7-13(17)8-10-14/h1,7-10,12,19H,5-6H2,2-3H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOQKNMMMATAGP-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C#C)N/C=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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